molecular formula C9H5ClO B1311383 4-ethynylbenzoyl Chloride CAS No. 62480-31-3

4-ethynylbenzoyl Chloride

Cat. No. B1311383
CAS RN: 62480-31-3
M. Wt: 164.59 g/mol
InChI Key: XGVGIJULTHHKJM-UHFFFAOYSA-N
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Description

4-Ethynylbenzoyl Chloride is a chemical compound with the molecular formula C9H5ClO . It has a molecular weight of 164.59 g/mol . It is also known by other names such as Benzoyl chloride, 4-ethynyl- (9CI), and 4-ethynylbenzoic acid chloride .


Molecular Structure Analysis

The molecular structure of 4-ethynylbenzoyl Chloride consists of a benzene ring substituted with an ethynyl group at the 4th position and a benzoyl chloride group . The InChI representation of the molecule is InChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H .


Physical And Chemical Properties Analysis

4-Ethynylbenzoyl Chloride has a molecular weight of 164.59 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its relative hydrophobicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

Synthesis and Polymer Modification

  • Polymer Synthesis and Characterization : 4-Ethynylbenzoyl chloride has been used to modify hydroxy-terminated polyarylates (HTPA) to form 4-ethynylbenzolyloxy-terminated polyarylates (ETPA), which exhibit higher glass transition temperatures and better solvent resistance compared to their linear counterparts. This is achieved by thermally reacting the terminal ethynyl groups for chain extension and crosslinking (Havens & Hergenrother, 1984).

  • Acetylene-Terminated Oligomers : Research on acetylene-terminated (AT) oligomers synthesized using 3-ethynylbenzoyl chloride and 4-ethynylbenzoyl chloride has shown that these materials have high melting points and excellent thermal resistance. These properties are crucial for developing materials with specific high-performance characteristics (Martinez, Abajo, & Mercier, 1993).

  • Improving Solvent Resistance in Polymers : In another application, hydroxy-terminated polysulfones were converted into 4-ethynylbenzoate–terminated polysulfones, improving their solvent resistance and apparent glass transition temperatures. This highlights the role of 4-ethynylbenzoyl chloride in enhancing the properties of polymers (Hergenrother, 1982).

Sensor Development and Analytical Chemistry

  • Gas Sensing Applications : Ethynylated-thiourea derivatives containing 4-ethynylbenzoyl chloride have been developed for use as sensing layers in resistive-type CO2 gas sensors. These sensors demonstrate significant response to CO2, showcasing the potential of 4-ethynylbenzoyl chloride in environmental monitoring and gas detection technologies (Daud, Wahid, & Khairul, 2019).

Safety And Hazards

4-Ethynylbenzoyl Chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation during handling . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-ethynylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVGIJULTHHKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448729
Record name 4-ethynylbenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethynylbenzoyl Chloride

CAS RN

62480-31-3
Record name 4-ethynylbenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An alternate and more direct approach to the preparation of the ethynylbenzoate-terminated PS involved the reaction of the hydroxy-terminated PS with 4-ethynylbenzoyl chloride as in Eq. 2. The 4-ethynylbenzoyl chloride was prepared as follows: 4-Bromobenzoic acid (11.0 g, 0.055 mole; source, Aldrich Chemical Company), dichlorobis(triphenylphosphine)palladium (0.3 g; source, Strem Chemical, Inc.), pyridine (60 ml), triethylamine (40 ml), and trimethylsilylacetylene (8.3 g, 0.085 mole; source, Silar Laboratories Inc.) were stirred under nitrogen at 70°-74° C. for six hours. The yellow solution turned brown and a precipitate appeared (presumably triethylammonium bromide). The reaction mixture was poured into cold dilute aqueous hydrochloric acid (10° C.-20° C.) to yield 4-trimethylsilylethynylbenzoic acid as a crude tan solid (11.0 g), m.p. 175°-185° C. decomp. [lit. m.p. 181°-182.5° C.)]. The tan solid was dissolved in dilute aqueous sodium hydroxide solution, filtered, and the filtrate acidified to yield a light tan solid (9.6 g). Recrystallization twice from toluene provided 4-ethynylbenzoic acid as golden needles (4.3 g), m.p. 222°-223° C. decomp. (Sample introduced in a preheated melting point apparatus at 220° C.)[lit m.p. 218° C. decomp.] [IR, strong sharp absorption at 3300 cm-1 characteristic of H--C≡C stretch. Mass spectroscopy (MS), molecular ion (M+) at 146 [4-ethynylbenzoic acid (mol. wt. 146)], major fragments m/e 129 (HC≡C--C6H4 -CO+) and 101 (HC≡C--C6H4 +)]. 4-Ethynylbenzoic acid (4.2 g) was stirred in thionyl chloride (30 ml) containing a few drops of N,N-dimethylformamide at ambient temperature overnight (8-20 hours). The light orange solution was concentrated to dryness at temperature <40° C. in vacuo to yield an orange crystalline solid which was thoroughly washed with cold n-hexane (5° C.-10° C.). The resultant yellow crystalline solid (3.1 g) was dissolved in warm n-hexane (30 ml) and the solution cooled to 5° C. to 10° C. Since no solid appeared, the solution was partially concentrated to yield 4-ethynylbenzoyl chloride as crude yellow needles (3.0 g), m.p. 32°-34° C., (IR, H--C≡C at 3300 cm-1, C=O doublet at 1800 and 1770 cm-1). Sublimination in nitrogen atmosphere under vacuum provided white crystalline needles, m.p. 69°-70° C.
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11 g
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8.3 g
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40 mL
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
S Watanabe, M Tanabe, MA Kakimoto… - Journal of Polymer …, 1994 - Wiley Online Library
… 4-Ethynylbenzoyl chloride was synthesized according to the reported method14 by the palladium catalyzed crosscoupling reaction between methyl 4-bromobenzoate and 2-methyl-3-…
Number of citations: 10 onlinelibrary.wiley.com
PM Hergenrother - Journal of Polymer Science: Polymer …, 1982 - Wiley Online Library
… A more direct route to the ethynylbenzoate-terminated PS involved the reaction of the hydroxy-terminated PS with 4-ethynylbenzoyl chloride. The trimethylsilylethynyl and ethynyl groups …
Number of citations: 62 onlinelibrary.wiley.com
PM Hergenrother, BJ Jensen, SJ Havens - Polymer, 1988 - Elsevier
… Two ethynylterminated poly(arylene ethers) were synthesized by reacting hydroxy-terminated oligomers with 4ethynylbenzoyl chloride. Heat induced reaction of the acetylenic groups …
Number of citations: 394 www.sciencedirect.com
D Kumar, AD Gupta, M Khullar - Journal of Polymer Science …, 1993 - Wiley Online Library
… phazene (I) was reacted with 4-ethynylbenzoyl chloride (11) in THF in presence of triethylamine to give tris [ 4- (4'-ethynylbenzani1ido)phenoxyltris ( phenoxy ) cyclotriphosphazene (111…
Number of citations: 14 onlinelibrary.wiley.com
SJ Havens, PM Hergenrother - Journal of Polymer Science …, 1984 - Wiley Online Library
… Excess thionyl chloride was removed under vacuum and the residue was recrystallized from hexane to provide 4-ethynylbenzoyl chloride (27.4 g, 67%); mp 74.5-76C (lit.9 68439C) as a …
Number of citations: 40 onlinelibrary.wiley.com
EP Douglas, DA Langlois, BC Benicewicz - Chemistry of materials, 1994 - ACS Publications
… in Table 1 were synthesized by the reaction of the appropriate diol with 4-ethynylbenzoyl chloride. The 4-ethynylbenzoyl chloride was synthesized according to the method of Melissaris …
Number of citations: 65 pubs.acs.org
F Martinez, J de Abajo, R Mercier - Die Makromolekulare …, 1993 - Wiley Online Library
… SUMMARY Six new acetylene-terminated (AT) oligomers were synthesized by reaction of 3-ethynylbenzoyl chloride and 4-ethynylbenzoyl chloride with three aromatic diamines …
Number of citations: 1 onlinelibrary.wiley.com
PM Hergenrother, BJ Jensen… - Tough Composite …, 1984 - books.google.com
… Palladium was introduced during the preparation of 4-ethynylbenzoyl chloride. Recent work has involved the removal of the palladium from 4-ethynylbenzoyl chloride by the purification …
Number of citations: 2 books.google.com
Y Qu, J Hua, Y Jiang, H Tian - Journal of Polymer Science Part …, 2009 - Wiley Online Library
… The monomer 1 was synthesized by amidation of 4-ethynylbenzoyl chloride (4) and 4-amino-Nn-octyl-1,8-naphthalimide (3). The detailed experimental procedures and characterization …
Number of citations: 57 onlinelibrary.wiley.com
PM Hergenrother, SJ Havens, BJ Jensen - 1986 - ntrs.nasa.gov
… Ethynyl-terminated polyarylene ethers (ETPAEs) were also prepared by endcapping hydroxy-terminated polyarylene ethers with 4-ethynylbenzoyl chloride. Structure/property …
Number of citations: 10 ntrs.nasa.gov

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